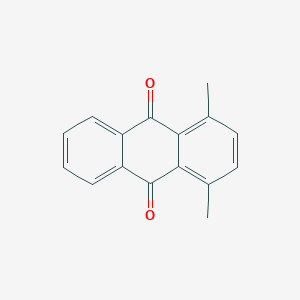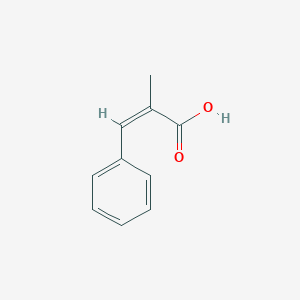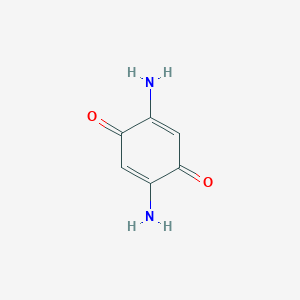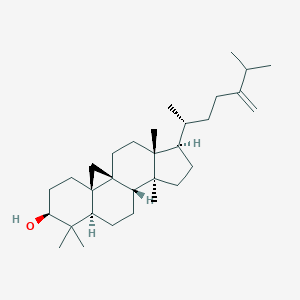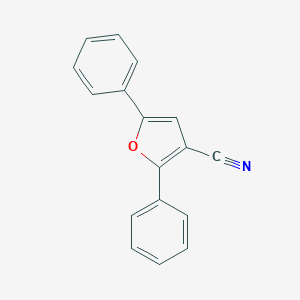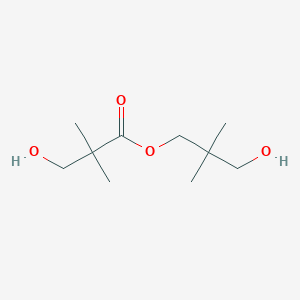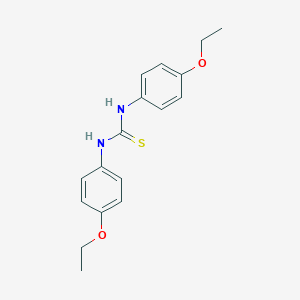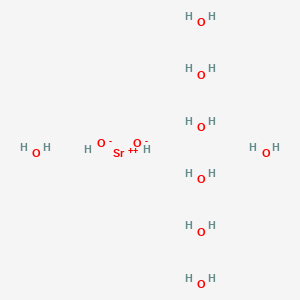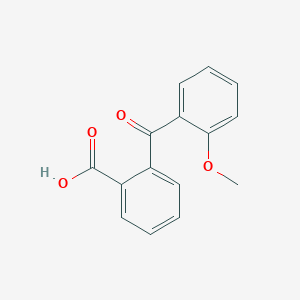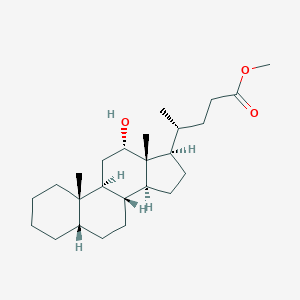
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester, also known as UDCA methyl ester, is a synthetic derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid. UDCA methyl ester has been widely studied for its potential therapeutic applications, particularly in the treatment of liver diseases.
Wirkmechanismus
The mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester is not fully understood, but it is believed to involve several pathways. 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid metabolism. Activation of FXR by 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can lead to increased bile flow and reduced inflammation in the liver. 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has also been shown to inhibit the activation of hepatic stellate cells, which are involved in the development of liver fibrosis.
Biochemische Und Physiologische Effekte
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has been shown to have several biochemical and physiological effects. Studies have shown that 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can reduce liver enzyme levels, improve insulin sensitivity, and decrease lipid accumulation in the liver. 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has also been shown to reduce oxidative stress and inflammation in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester in lab experiments is its stability and solubility in water and organic solvents. This makes it easy to handle and administer in experiments. However, one limitation of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester is its relatively low potency compared to other bile acids. This may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester. One area of interest is its potential use in the treatment of other liver diseases such as alcoholic liver disease and hepatitis. Another area of interest is the development of more potent derivatives of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester for improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester and its potential interactions with other drugs.
Synthesemethoden
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can be synthesized from 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester through a simple esterification reaction. The reaction involves the reaction of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester with methanol and a catalyst, typically sulfuric acid or hydrochloric acid. The resulting product is 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester, which can be purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has been extensively studied for its potential therapeutic applications, particularly in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and cirrhosis. Studies have shown that 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can improve liver function, reduce inflammation, and prevent fibrosis in these diseases.
Eigenschaften
CAS-Nummer |
1249-70-3 |
|---|---|
Produktname |
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester |
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(5S,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(8-13-23(27)28-4)19-11-12-20-18-10-9-17-7-5-6-14-24(17,2)21(18)15-22(26)25(19,20)3/h16-22,26H,5-15H2,1-4H3/t16-,17+,18+,19-,20+,21+,22+,24+,25-/m1/s1 |
InChI-Schlüssel |
FKEDTKXWEOKYFM-HFCBJCDPSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
Synonyme |
12α-Hydroxy-5β-cholan-24-oic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



